
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N8O3 and its molecular weight is 354.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has shown that compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)azetidine-3-carboxamide have potential antiviral applications. For example, N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated moderate to high activities against hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antitumor Activity
Several studies have indicated that pyrimidine pyrazole derivatives possess significant antitumor properties. For instance, certain pyrimidiopyrazole derivatives showed outstanding in vitro antitumor activity against HepG2 cell lines, with evaluations involving molecular docking and Density Functional Theory (DFT) studies (Fahim, Elshikh, & Darwish, 2019).
Imaging Applications
In the context of neuroinflammation imaging, specific derivatives, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been synthesized for potential use as PET imaging agents. These compounds were created to target the IRAK4 enzyme, which is significant in neuroinflammatory processes (Wang et al., 2018).
Antimicrobial Activity
Pyrimidine pyrazole heterocycles have shown promising antimicrobial properties. For instance, a series of synthesized pyrimidine pyrazole derivatives demonstrated significant antimicrobial activity against various bacteria and fungi (Kumar et al., 2014).
Anti-Breast Cancer Activity
Certain pyrazolopyrimidine derivatives have been identified to possess anti-breast cancer activity. Compounds such as 4-aminoantipyrine-based heterocycles showed significant efficacy against the MCF7 breast cancer cell line (Ghorab, El-Gazzar, & Alsaid, 2014).
Antifungal Synergy
In addition to antimicrobial properties, some pyrimidine pyrazole derivatives, when combined with standard antifungal drugs, have shown enhanced efficacy against fungal species like Aspergillus spp. This synergy suggests potential applications in antifungal therapies (Kumar et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O3/c24-13(20-10-5-16-15(26)21-14(10)25)9-6-22(7-9)11-4-12(18-8-17-11)23-3-1-2-19-23/h1-5,8-9H,6-7H2,(H,20,24)(H2,16,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFGMCEVHVCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CNC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

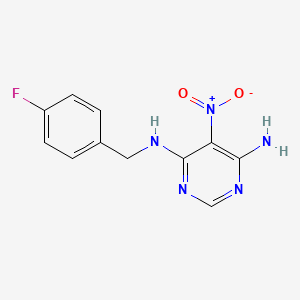
![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)
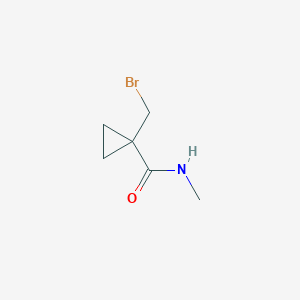
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)
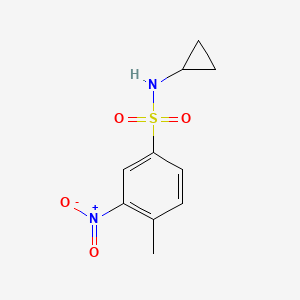
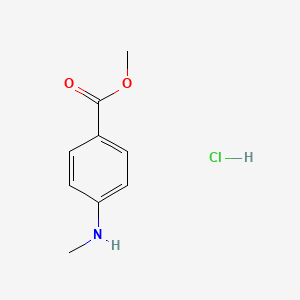

![N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2797998.png)
![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)
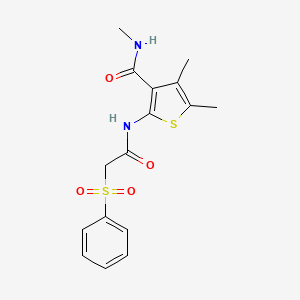


![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)
